4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid
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Overview
Description
4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H11F3O3 It is characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the use of efficient catalysts and reaction conditions that minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-2-phenylbutanoic acid
- 4,4,4-Trifluoro-3-methyl-2-butenoic acid
- 4,4-Difluoro-3-(4-methoxyphenyl)sulfonylbutanoic acid
Uniqueness
4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid is unique due to the presence of both trifluoromethyl and methoxyphenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C11H11F3O3 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-(4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H11F3O3/c1-17-8-4-2-7(3-5-8)9(10(15)16)6-11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16) |
InChI Key |
JLMDKXYJHMCWKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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